Technical Monograph: Synthesis of 4-Propyl-1,3,2-Dioxathiolane-2,2-Dioxide
Technical Monograph: Synthesis of 4-Propyl-1,3,2-Dioxathiolane-2,2-Dioxide
Common Name: 1,2-Pentanediol Cyclic Sulfate (PeCS)
CAS: 165108-64-5
Molecular Formula:
Part 1: Executive Summary & Strategic Analysis
4-Propyl-1,3,2-dioxathiolane-2,2-dioxide is a high-value electrophile used primarily as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries and as a regiospecific alkylating agent in organic synthesis. Structurally, it is the cyclic sulfate ester of 1,2-pentanediol.
Unlike epoxides, cyclic sulfates are highly reactive toward nucleophiles due to the extreme ring strain and the high leaving-group ability of the sulfate anion. This reactivity, however, demands a synthesis protocol that minimizes side reactions (hydrolysis, polymerization) and ensures high purity (>99.5%) for electrochemical applications.
Route Selection: The "High-Fidelity" Two-Step Protocol
While direct reaction of diols with sulfuryl chloride (
| Feature | Direct Route ( | Sharpless Two-Step ( |
| Reagents | ||
| Thermodynamics | Highly Exothermic (Runaway risk) | Controlled, Stepwise |
| Selectivity | Low (Chlorination byproducts) | High (Chemospecific oxidation) |
| Purity Profile | <90% (Requires distillation) | >98% (Often crystalline/pure oil) |
| Recommendation | Avoid | Adopt |
Part 2: Detailed Synthetic Protocol
Phase 1: Formation of the Cyclic Sulfite Intermediate
Objective: Cyclize 1,2-pentanediol into 4-propyl-1,3,2-dioxathiolane-2-oxide using thionyl chloride.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 1,2-Pentanediol | 1.0 | Substrate |
| Thionyl Chloride ( | 1.2 | Cyclizing Agent |
| Dichloromethane (DCM) | Solvent | 0.5 M Concentration |
| Triethylamine ( | 2.2 | HCl Scavenger (Optional but recommended) |
Protocol
-
Setup: Equip a 3-neck round-bottom flask with an addition funnel, reflux condenser, and an inert gas inlet (
or ). Vent the condenser to a caustic scrubber (NaOH trap) to neutralize and off-gassing. -
Solvation: Dissolve 1,2-pentanediol (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition:
-
Method A (With Base): Add
(2.2 eq). Then, dropwise add (1.2 eq) over 30 minutes. The base precipitates as . -
Method B (Neat/Reflux): Dropwise add
without base. The reaction relies on thermal drive to expel HCl gas.
-
-
Reaction: Allow the mixture to warm to room temperature (RT). If using Method B, reflux at 40°C for 1 hour until gas evolution ceases.
-
Workup:
-
Quench with cold water.
-
Wash the organic layer with saturated
(2x) and Brine (1x). -
Dry over
, filter, and concentrate in vacuo.
-
-
Checkpoint: The product (cyclic sulfite) is a diastereomeric mixture (syn/anti at the sulfur). It appears as a pale yellow oil. Proceed immediately to Phase 2.
Phase 2: Catalytic Oxidation to Cyclic Sulfate
Objective: Oxidize the sulfite sulfur (S=O) to sulfate (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Cyclic Sulfite (from Phase 1) | 1.0 | Substrate |
| Sodium Periodate ( | 1.5 | Stoichiometric Oxidant |
| Ruthenium(III) Chloride ( | 0.001 (0.1 mol%) | Catalyst |
| Acetonitrile ( | Solvent | Co-solvent (Organic phase) |
| Water ( | Solvent | Co-solvent (Aqueous phase) |
Protocol
-
Biphasic Setup: In a round-bottom flask, dissolve the Cyclic Sulfite in
. In a separate beaker, dissolve (1.5 eq) in water. (Ratio should be approx 1:1 v/v). -
Catalyst Addition: Add the
(catalytic amount) to the acetonitrile solution. The solution will turn dark brown/black. -
Oxidation:
-
Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC or GC (disappearance of sulfite diastereomers).
-
Workup (Critical for Purity):
-
Dilute with
(Ether) or EtOAc. -
Add water to dissolve the salts. Separate phases.
-
Wash the organic phase with water (2x) and saturated
. -
Ruthenium Removal: Filter the organic phase through a short pad of Silica Gel or Celite to trap residual Ru species (which can catalyze decomposition).
-
-
Isolation: Dry over
and concentrate under reduced pressure at <40°C (Cyclic sulfates are thermally sensitive).
Part 3: Visualization & Logic
Reaction Scheme & Mechanism
The following diagram illustrates the transformation from the diol to the sulfate, highlighting the stereochemical preservation and the catalytic cycle.
Figure 1: Synthetic pathway from 1,2-pentanediol to the cyclic sulfate, emphasizing reagent flow and critical control points.
Experimental Workflow: Biphasic Oxidation
This diagram details the physical workflow of the Sharpless oxidation step, which is the most complex unit operation.
Figure 2: Step-by-step workflow for the Ruthenium-catalyzed oxidation phase.
Part 4: Characterization & Safety
Quality Control (Self-Validating Metrics)
To ensure the protocol was successful, compare your results against these expected parameters.
| Metric | Method | Expected Result | Interpretation |
| Appearance | Visual | Clear, colorless to pale yellow oil | Dark color indicates Ru contamination or decomposition. |
| Significant downfield shift vs. diol starting material. | |||
| IR Spectroscopy | FTIR | ~1210 | Characteristic Sulfate ( |
| GC-MS | EI | M+ = 206 (weak), Fragments | Look for loss of |
Safety Hazards (E-E-A-T Critical)
-
Alkylating Potency: Like dimethyl sulfate, this compound is a potent alkylating agent. It can alkylate DNA. Double-gloving and use of a fume hood are mandatory.
-
Thermal Instability: Cyclic sulfates can decompose violently if heated above 100°C. Never distill at atmospheric pressure.
-
Moisture Sensitivity: Store under Argon/Nitrogen in a desiccator or glovebox. Hydrolysis yields sulfuric acid and the diol.
References
-
Sharpless, K. B., et al. (1988).[8] "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive."[9] Journal of the American Chemical Society, 110(22), 7538–7539.[8] Link
-
Gao, Y., & Sharpless, K. B. (1988). "Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. Selective Reduction of 2,3-Epoxy Cinnamyl Alcohol with Red-Al." Journal of Organic Chemistry, 53(17), 4081–4084. (Describes the catalytic oxidation in detail). Link
-
He, L., et al. (2018). "Synthesis of 4-propyl sulfate." Patent CN108409708A. (Industrial scaling of the propyl derivative). Link
-
BenchChem. (2023). "1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) Technical Data." BenchChem Safety & Data Sheets. Link
-
Fisher Scientific. (2023). "Safety Data Sheet: 1,3,2-Dioxathiolane 2,2-dioxide." Link
Sources
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- 3. 4-propyl-[1,3,2]dioxathiolane-2,2-dioxide synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN115232103B - A kind of preparation method of cyclic sulfate ester - Google Patents [patents.google.com]
- 6. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
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- 8. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
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